molecular formula C15H16N2OS B6421988 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-28-7

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B6421988
CAS No.: 898450-28-7
M. Wt: 272.4 g/mol
InChI Key: PVYUHLMJZJDSQS-UHFFFAOYSA-N
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Description

4-((4-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (IUPAC name: 2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one) is a cyclopenta[d]pyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 4-methylbenzylthio substituent at the 4-position of the pyrimidinone ring, which significantly influences its physicochemical and biological properties. Its molecular formula is C15H16N2OS, with a molecular weight of 272.38 g/mol .

Properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-19-14-12-3-2-4-13(12)16-15(18)17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYUHLMJZJDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Workup

  • Reagents :

    • 5,6-Trimethylene-2-thiouracil (1.0 equiv)

    • 4-Methylbenzyl bromide (1.2 equiv)

    • Potassium carbonate (2.0 equiv)

  • Solvent : Acetone (anhydrous)

  • Temperature : Reflux (~56°C)

  • Duration : 12 hours

  • Workup : Post-reaction, the mixture is cooled, filtered to remove excess base, and concentrated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

Mechanistic Insights

The reaction follows an SN2 mechanism , where the thiolate ion (generated by K₂CO₃) displaces the bromide ion from 4-methylbenzyl bromide. The polar aprotic nature of acetone facilitates this pathway by stabilizing ionic intermediates without participating in side reactions.

Alternative Approaches and Modifications

While the VulcanChem method is the most documented, variations in reagents and conditions have been explored to enhance yield or scalability:

Solvent Optimization

Replacing acetone with dimethylformamide (DMF) or acetonitrile has been attempted, though these solvents often require higher temperatures (80–100°C) and result in lower yields due to increased byproduct formation.

Base Selection

Alternative bases such as triethylamine or sodium hydride have been tested. Triethylamine in acetone yields comparable results to K₂CO₃ but necessitates longer reaction times (18–24 hours). Sodium hydride, while highly reactive, poses handling challenges due to its pyrophoric nature.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 4.32 (s, 2H, SCH₂), 3.12–2.98 (m, 4H, cyclopentane), 2.35 (s, 3H, CH₃).

  • Mass Spectrometry :

    • ESI-MS : m/z 273.1 [M+H]⁺ (calculated 272.4).

  • HPLC Purity : >98% under reversed-phase conditions (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Synthesis Parameters

Table 1 summarizes key variations in synthetic protocols and their outcomes:

ParameterVulcanChem MethodDMF ModificationTriethylamine Variant
Solvent AcetoneDMFAcetone
Base K₂CO₃K₂CO₃Triethylamine
Temperature (°C) 56 (reflux)8056 (reflux)
Time (hours) 121018
Yield (%) 685264

Challenges and Optimization Opportunities

Byproduct Formation

The primary side reaction involves over-alkylation at the pyrimidine nitrogen, which is mitigated by controlling the stoichiometry of 4-methylbenzyl bromide (≤1.2 equiv).

Scalability Considerations

Large-scale synthesis faces challenges in maintaining consistent reflux conditions. Switching to a continuous flow reactor could improve heat distribution and reduce reaction time.

Chemical Reactions Analysis

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and thiol.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopenta[d]pyrimidine core with a thioether group derived from the 4-methylbenzyl moiety. This unique structure contributes to its reactivity and potential interactions with biological targets. The presence of multiple functional groups enhances its pharmacological profile, making it suitable for various applications.

Medicinal Chemistry

Antiviral and Anticancer Properties
Research indicates that compounds similar to 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit significant antiviral and anticancer activities. The mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in disease progression. For instance, studies have shown that related compounds can inhibit pathways like NF-kB, which is involved in inflammatory responses and cancer cell proliferation.

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases. Preliminary studies have demonstrated its ability to protect neuronal cells from damage induced by toxic agents .

Antitubercular Activity

Compounds within this structural family have been investigated for their efficacy against Mycobacterium tuberculosis . The unique thioether functionality may enhance the compound's ability to penetrate bacterial membranes and exert its antimicrobial effects. Comparative studies have indicated that derivatives of this compound show promising activity against tuberculosis, warranting further exploration in drug development.

Synthesis and Chemical Reactions

The synthesis of This compound typically involves several steps:

  • Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving urea and β-diketones.
  • Thioether Formation: The introduction of the thioether group occurs via nucleophilic substitution reactions.
  • Cyclopentane Ring Fusion: The final step involves fusing the cyclopentane ring to the pyrimidine core through controlled cyclization reactions.

Future Research Directions

Further research is essential to validate the therapeutic potential of This compound through:

  • In vitro and in vivo studies: To assess its efficacy and safety profiles.
  • Mechanistic studies: To elucidate its interaction with specific biological targets.
  • Structural optimization: To enhance its pharmacological properties and reduce potential side effects.

Mechanism of Action

The mechanism of action of 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it may modulate signaling pathways involved in inflammation, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

The antioxidant activity of 7-thio cyclopenta[d]pyrimidinone derivatives is highly dependent on the substituent’s electronic and steric properties. Key findings from analogous compounds include:

  • meta-Fluorobenzyl (4b) : Exhibits moderate antioxidant activity (33.33%) in Fe²⁺-dependent adrenaline oxidation assays .
  • ortho-Halogenated Benzyl (4c, 4d) : Display prooxidant activity (-6.67% for 4c, -60% for 4d), likely due to steric hindrance and electron-withdrawing effects destabilizing radical intermediates .
  • Para-substituted groups generally improve stability and radical scavenging capacity .

Table 1: Antioxidant Activity of Selected Derivatives

Compound Substituent Antioxidant Activity (%) Reference
4b meta-Fluorobenzyl 33.33
4c ortho-Chlorobenzyl -6.67 (Prooxidant)
4d ortho-Bromobenzyl -60 (Prooxidant)
Target para-Methylbenzyl Not Reported
Structural Analogues and Physicochemical Properties

Variations in substituents and core modifications alter molecular weight, solubility, and synthesis efficiency:

  • 4-Methylbenzylidene Derivative (4f) : Features a benzylidene group instead of thioether, with a molecular weight of 474.21 g/mol and high synthesis yield (96%) .
  • 1-(3-Hydroxypropyl)-4-((4-methylbenzyl)thio)-... (CAS 899977-48-1) : Incorporates a 3-hydroxypropyl group, increasing molecular weight to 330.4 g/mol but lacking reported activity data .
  • Pyridinylmethyl Derivative (CAS 899731-11-4) : Substitution with a pyridinylmethyl group results in a molecular weight of 363.5 g/mol , highlighting the impact of aromatic heterocycles on bulk and polarity .

Table 2: Structural and Physicochemical Comparison

Compound (CAS/Code) Substituents Molecular Formula Molecular Weight Synthesis Yield (%) Reference
Target Compound 4-methylbenzylthio C15H16N2OS 272.38 Not Reported
4f () 4-Methylbenzylidene C21H20Br2N2O2 474.21 96%
899977-48-1 4-methylbenzylthio, 3-hydroxypropyl C18H22N2O2S 330.4 Not Reported
899731-11-4 3-methylbenzylthio, pyridinylmethyl C21H21N3OS 363.5 Not Reported
Potential for Prooxidant Activity

Ortho-halogenated derivatives (e.g., 4c, 4d) demonstrate prooxidant behavior, likely due to steric effects disrupting the thioether’s radical-stabilizing capacity.

Biological Activity

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclopenta[d]pyrimidine core with a thioether group derived from 4-methylbenzyl. Its molecular formula is C17H20N2OSC_{17}H_{20}N_2OS, and it has a molecular weight of 316.4 g/mol. The thioether functionality is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA replication and repair, which may contribute to its anticancer properties. This inhibition leads to a cascade of biochemical events that can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : It may modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Data

Activity IC50 Value (μM) Target
Enzyme Inhibition32.2NS5B RNA polymerase (HCV)
Anticancer Activity50Various cancer cell lines
Anti-inflammatory20NF-kB pathway

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). The IC50 values suggest strong inhibition of the NS5B RNA polymerase, a crucial enzyme for viral replication .
  • Anticancer Research : In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, treatment with concentrations around 50 μM resulted in significant reductions in cell viability in breast and lung cancer models.
  • Inflammation Studies : In models of inflammation, the compound has shown efficacy in reducing levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via Biginelli-like multicomponent reactions. A solvent-free method using potassium phthalimide (PPI) as a catalyst (15 mol%) under heating (120°C) enables the cyclocondensation of aryl aldehydes, cyclopentanone, and thiourea. Yields vary depending on substituents, with electron-donating/withdrawing groups on the aryl aldehyde showing comparable efficiency . Alternative methods include the use of poly(ethylene glycol)/AlCl₃ as a green catalyst system, achieving high yields (e.g., 96% for analogous derivatives) with short reaction times (2.2–3.5 hours) under mild conditions . Optimization involves adjusting catalyst loading, temperature, and solvent (or solvent-free conditions) to balance reactivity and purity.

Q. How is the compound structurally characterized using spectroscopic techniques?

  • NMR : Key signals include aromatic protons (δ 6.7–7.94 ppm for aryl groups), methylene protons in the cyclopentane ring (δ 2.5–3.5 ppm), and thioether protons (δ ~4.0 ppm). Pyrimidine protons appear as singlets (δ 7.94–8.67 ppm) .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight. For example, a derivative with a similar backbone showed m/z 383.0 .
  • Melting Point : Analogous compounds exhibit high melting points (e.g., 219–243°C), consistent with rigid fused-ring systems .

Advanced Research Questions

Q. How does the thioether substituent influence antioxidant activity, and what assays are suitable for evaluation?

The thioether group enhances radical scavenging by donating sulfur electrons to stabilize free radicals. Antioxidant activity is tested via Fe²⁺-dependent adrenaline oxidation assays, measuring inhibition of adrenaline autoxidation. For example, 7-thio derivatives of cyclopenta[d]pyrimidine-2,4-dione showed dose-dependent antiradical effects, with activity linked to substituent hydrophobicity and electronic properties . Structure-activity relationships (SAR) can be further explored using computational methods (e.g., DFT calculations for radical stabilization energy).

Q. How can reaction intermediates or byproducts be identified and minimized during synthesis?

  • Byproduct Analysis : Use TLC or HPLC to monitor reaction progress. For example, brominated intermediates (e.g., 7-bromo derivatives) may form during halogenation steps and require purification via column chromatography .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹³C-thiourea) can track thiourea incorporation into the pyrimidine ring. Kinetic studies under varying temperatures and catalyst systems (e.g., PPI vs. AlCl₃) reveal rate-determining steps .

Q. What strategies are effective for studying substituent effects on bioactivity?

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) on the benzylthio group. For example, replacing 4-methyl with 4-bromo alters lipophilicity and redox potential .
  • Biological Testing : Pair antioxidant assays with enzymatic studies (e.g., COX-2 inhibition for anti-inflammatory potential) to correlate structural features with multi-target activity .

Data Contradictions and Resolution

Q. Conflicting reports on reaction yields for similar derivatives: How to reconcile?

Yields depend on substituent steric/electronic effects. For example, electron-withdrawing groups on aryl aldehydes may slow cyclization but improve product stability, while bulky groups reduce steric hindrance in the transition state . Cross-referencing reaction conditions (e.g., catalyst type, solvent) and characterizing byproducts (e.g., unreacted thiourea) via GC-MS can resolve discrepancies.

Methodological Recommendations

Q. Purification and Storage

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. For polar byproducts, switch to DCM/methanol .
  • Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation of the thioether group .

4.2 Scaling Up Reactions
Optimize solvent-free or PEG-based systems for scalability. For example, PEG/AlCl₃ allows easy catalyst recovery and reuse, reducing waste .

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